molecular formula C19H17N3O5S B2865835 methyl 4-((11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)benzoate CAS No. 2034531-45-6

methyl 4-((11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)benzoate

Katalognummer: B2865835
CAS-Nummer: 2034531-45-6
Molekulargewicht: 399.42
InChI-Schlüssel: QGQLTVVWPAYZEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-((11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)benzoate is a useful research compound. Its molecular formula is C19H17N3O5S and its molecular weight is 399.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Enhancing NMDAR-mediated Neurotransmission in Schizophrenia

Sodium Benzoate as a D-Amino Acid Oxidase Inhibitor : A study focused on the clinical and cognitive efficacy of sodium benzoate, a D-amino acid oxidase inhibitor, for schizophrenia treatment. Sodium benzoate was found to improve various symptom domains and neurocognition in patients with chronic schizophrenia, suggesting its utility as an adjunct therapy. This research highlights a novel approach to enhancing NMDAR-mediated neurotransmission, a key factor in the pathophysiology of schizophrenia, through the inhibition of D-amino acid oxidase (Lane et al., 2013).

Pharmacokinetics and Pharmacodynamics

Preclinical Pharmacology of CERC-301 : Another study explored the pharmacodynamic and pharmacokinetic properties of CERC-301, an orally bioavailable NMDA receptor subunit 2B antagonist, highlighting its potential in major depressive disorder treatment. The study provided a basis for dose selection in clinical trials, demonstrating how specific chemical compounds can aid in developing treatments for neurological conditions (Garner et al., 2015).

Neuroimaging Applications

[11C]HMS011 for AMPA Receptors : The development and human PET study of [11C]HMS011, a novel radioligand for AMPA receptors, is another application. This compound's kinetics and safety in human cortex imaging were evaluated, offering insights into fast glutamatergic excitatory signaling in the brain. Such research aids in understanding neuropsychiatric diseases and developing related imaging tools (Takahata et al., 2017).

Environmental and Health Safety

Pesticide Movement and Deposition : Research also includes investigating the movement and deposition of organophosphorus pesticides in residential settings, demonstrating the chemical's behavior and potential human exposure risks. This study aids in understanding environmental safety and health impacts related to chemical use (Lewis et al., 2001).

Exposure and Health Effects

Perfluoroalkyl Compounds in Human Serum : Studies on the serum concentrations of polyfluoroalkyl compounds, including PFOS and PFOA, in the U.S. population, highlight concerns about widespread exposure to these chemicals and their potential health impacts. Such research informs public health policies and exposure risk assessments (Calafat et al., 2007).

Eigenschaften

IUPAC Name

methyl 4-[(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S/c1-27-19(24)13-5-7-14(8-6-13)28(25,26)21-11-9-16-15(12-21)18(23)22-10-3-2-4-17(22)20-16/h2-8,10H,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQLTVVWPAYZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.